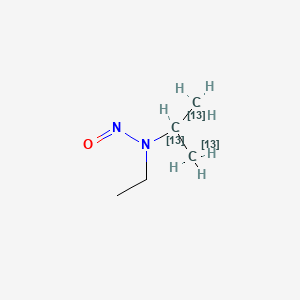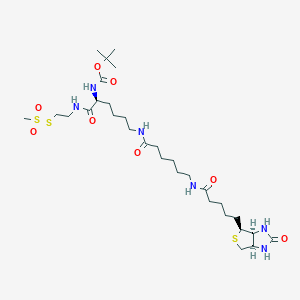
Eipna-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eipna-13C3, also known as N-Nitrosoethylisopropylamine-13C3, is a stable isotope-labeled compound. It is a derivative of N-Nitrosoethylisopropylamine (NEIPA), which is part of the nitrosamine family. Nitrosamines are known for their mutagenic properties and are often scrutinized in pharmaceutical and environmental contexts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Eipna-13C3 involves the nitrosation of secondary amines. The primary pathway for nitrosamine formation is the reaction of a secondary amine with a nitrosating agent (NOx). This reaction is rapid at ambient temperature and faster at elevated temperatures . The specific synthetic route for this compound would involve the use of isotopically labeled precursors to incorporate the 13C3 label.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve stringent controls to ensure the purity and isotopic labeling of the final product. Techniques such as solid-phase extraction, liquid-liquid extraction, and sample filtration are often necessary to concentrate the sample and remove potential chromatographic interferences .
Analyse Chemischer Reaktionen
Types of Reactions
Eipna-13C3, like other nitrosamines, can undergo various chemical reactions, including:
Oxidation: Nitrosamines can be oxidized to form nitramines.
Reduction: They can be reduced to form secondary amines.
Substitution: Nitrosamines can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound would yield nitramines, while reduction would yield secondary amines.
Wissenschaftliche Forschungsanwendungen
Eipna-13C3 has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Eipna-13C3 involves its interaction with biological molecules. Nitrosamines are known to be mutagenic, and their mechanism of action typically involves the formation of DNA adducts, leading to mutations. The molecular targets include DNA and various enzymes involved in DNA repair and replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosodiisopropylamine (NDIPA)
- N-Nitrosodibutylamine (NDBA)
- N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)
Uniqueness
Eipna-13C3 is unique due to its isotopic labeling, which allows for its use in stable isotope-resolved metabolomics. This labeling provides a distinct advantage in tracing metabolic pathways and interactions in biological systems .
Eigenschaften
Molekularformel |
C5H12N2O |
|---|---|
Molekulargewicht |
119.14 g/mol |
IUPAC-Name |
N-ethyl-N-(1,2,3-13C3)propan-2-ylnitrous amide |
InChI |
InChI=1S/C5H12N2O/c1-4-7(6-8)5(2)3/h5H,4H2,1-3H3/i2+1,3+1,5+1 |
InChI-Schlüssel |
VGGZTNNNXAUZLB-HWZQSFJSSA-N |
Isomerische SMILES |
CCN([13CH]([13CH3])[13CH3])N=O |
Kanonische SMILES |
CCN(C(C)C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octahydro-1H-pyrrolo[3,4-b]pyridine-d2 Di-trifluoroacetate](/img/structure/B13841061.png)

![2,6-Dioxaspiro[4.5]decan-9-amine Hydrochloride](/img/structure/B13841092.png)







![[(10S,11S,12R,13R,15R)-3,4,5,11,13,21,22,23-octahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13841131.png)

![6-[(2-Chlorophenyl)methylamino]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13841135.png)

